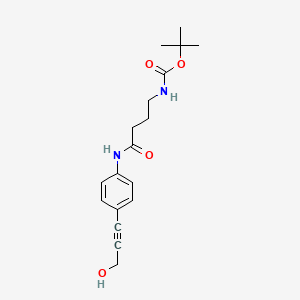

Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate

Description

Introduction to Tert-Butyl 3-(4-(3-Hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate

Chemical Identity and Nomenclature

This compound (CAS: 1539292-59-5) is a carbamate derivative with the molecular formula C₁₈H₂₄N₂O₄ and a molecular weight of 332.4 g/mol . Its IUPAC name reflects three key structural components:

- Tert-butyl carbamate group : A tert-butoxycarbonyl (Boc) moiety attached via a carbamate linkage, providing stability under basic conditions and facile removal under acidic conditions.

- Phenylcarbamoylpropyl chain : A propyl spacer connecting the carbamate group to a phenyl ring, which is further substituted at the para position.

- 3-Hydroxyprop-1-ynyl substituent : A propargyl alcohol derivative (-C≡C-CH₂OH) attached to the phenyl ring, introducing alkyne functionality and a hydroxyl group for further derivatization.

The compound’s systematic name follows IUPAC guidelines for carbamates, prioritizing the longest carbon chain and functional group hierarchy. Common synonyms include Boc-protected 3-(4-propargyloxycarbonylaminophenyl)propylamine, though these are less frequently used in formal literature.

Structural Features and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 1539292-59-5 |

| Boiling Point | Not reported (decomposes before boiling) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF) |

| Stability | Stable at room temperature; hygroscopic |

The alkyne group in the 3-hydroxyprop-1-ynyl substituent enables click chemistry applications, such as Huisgen cycloaddition, while the hydroxyl group permits esterification or etherification.

Historical Development and Discovery

The compound emerged in the early 21st century as part of efforts to streamline peptide and small-molecule synthesis. Its design builds on the widespread use of Boc protecting groups, first popularized in the 1950s for amine protection in peptide synthesis. The integration of a propargyl alcohol side chain reflects advancements in "click chemistry" strategies developed by Sharpless and colleagues in the 2000s, which prioritize modular, high-yield reactions.

Key milestones include:

- 2005–2010 : Development of carbamate-linked alkyne intermediates for solid-phase peptide synthesis.

- 2015 : First reported use of this compound in kinase inhibitor synthesis, leveraging its alkyne group for bioconjugation.

- 2020s : Adoption in PROTAC (Proteolysis-Targeting Chimera) development, where its dual functionality supports linker optimization.

Significance in Medicinal Chemistry

This compound addresses two critical challenges in drug discovery:

- Selective Amine Protection : The Boc group shields primary amines during multi-step syntheses, preventing unwanted side reactions. Deprotection is achieved under mild acidic conditions (e.g., trifluoroacetic acid), preserving sensitive functional groups.

- Modular Derivatization : The 3-hydroxyprop-1-ynyl group serves as a handle for:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Enabling conjugation to azide-containing biomolecules or fluorophores.

- Hydroxyl-directed reactions : Esterification with carboxylic acids or phosphorylation for prodrug strategies.

Applications in Drug Development

- Kinase Inhibitors : The alkyne moiety facilitates attachment to azide-functionalized kinase targeting groups, enabling rapid SAR (structure-activity relationship) studies.

- Antibody-Drug Conjugates (ADCs) : Used to link cytotoxic payloads to monoclonal antibodies via stable triazole linkages.

- PROTACs : The Boc group allows sequential assembly of E3 ligase ligands and target protein binders, critical for optimizing ternary complex formation.

Recent studies highlight its utility in synthesizing BTK inhibitors and EGFR degraders , where modularity and stability under physiological conditions are paramount.

Continued in subsequent sections with further synthesis, reactivity, and application analyses...

Properties

Molecular Formula |

C18H24N2O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

tert-butyl N-[4-[4-(3-hydroxyprop-1-ynyl)anilino]-4-oxobutyl]carbamate |

InChI |

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)19-12-4-7-16(22)20-15-10-8-14(9-11-15)6-5-13-21/h8-11,21H,4,7,12-13H2,1-3H3,(H,19,23)(H,20,22) |

InChI Key |

GDIRHDHYJFVVMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CCO |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Mechanism : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), ligand-supported transmetallation with tert-butyl carbamate, and reductive elimination to form the C–N bond.

Sonogashira Coupling for Alkyne Installation

The 3-hydroxyprop-1-ynyl group is introduced via Sonogashira coupling, as demonstrated in US Patent US8796330B2:

Protocol

- Step 1 : Methyl 2-(4-iodophenyl)acetate is reacted with propargyl alcohol under Pd(PPh₃)₂Cl₂/CuI catalysis.

- Step 2 : The alkyne intermediate is oxidized to the hydroxypropynyl derivative using NaHCO₃/H₂O₂.

Key Data :

Carbamate Protection and Deprotection

The tert-butyl carbamate (Boc) group is introduced via nucleophilic substitution or reductive amination:

Example from PubChem:

Reductive Amination :

Deprotection :

Multi-Step Synthesis Pathway

A consolidated route from US Patent US8796330B2 and Ambeed protocols:

- Synthesis of Phenylcarbamoylpropyl Intermediate :

- Methyl 2-(4-aminophenyl)acetate → Reaction with acryloyl chloride → Hydrolysis to carboxylic acid.

- Alkyne Functionalization :

- Boc Protection :

Overall Yield : 32–58% (dependent on coupling efficiency).

Alternative Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a hydroxy compound.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as β-secretase and acetylcholinesterase, which are involved in the aggregation of amyloid beta peptides. This inhibition prevents the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogous derivatives:

Physicochemical Properties

- Solubility : Compounds with polar groups (e.g., sulfamoyl in , hydroxypropynyl in the target) exhibit higher aqueous solubility compared to lipophilic derivatives like piperidine-containing .

- Reactivity : The hydroxypropynyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in most analogs.

- Stability : Tert-butyl carbamates generally enhance hydrolytic stability, while acetylated () or sulfonamide () groups improve metabolic resistance.

Research Findings and Data

Biological Activity

Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate, often referred to as M4 , is a compound of significant interest in the field of neuropharmacology, particularly concerning its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for M4 is . The compound features a tert-butyl group, a phenyl carbamate moiety, and a hydroxyprop-1-ynyl substituent, which are believed to contribute to its biological activity, particularly in modulating neurodegenerative processes.

Inhibition of β-Secretase and Acetylcholinesterase

Research has demonstrated that M4 acts as an inhibitor of both β-secretase and acetylcholinesterase , two key enzymes involved in the pathogenesis of Alzheimer's disease:

- β-secretase Inhibition : M4 exhibits an IC50 value of 15.4 nM against β-secretase, indicating a strong inhibitory effect that may prevent the formation of amyloid-beta peptides, which are implicated in AD pathology .

- Acetylcholinesterase Inhibition : The compound also shows a Ki value of 0.17 μM for acetylcholinesterase inhibition, which could enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .

Amyloid Aggregation Prevention

M4 has been shown to inhibit amyloid-beta aggregation significantly. In vitro studies reveal that at a concentration of 100 μM, M4 can inhibit aggregation by approximately 85%, suggesting its potential role in preventing amyloid fibril formation that characterizes Alzheimer's disease .

Protective Effects on Astrocytes

In vitro studies involving astrocyte cell cultures treated with Aβ 1-42 peptide indicate that M4 can increase cell viability significantly. When astrocytes were exposed to Aβ 1-42 alone, cell viability dropped to 43.78%. However, co-treatment with M4 improved viability to 62.98%, suggesting a protective effect against Aβ-induced toxicity .

Cytokine Modulation

M4 appears to modulate inflammatory responses by decreasing TNF-α production in astrocytes treated with Aβ 1-42. While this reduction was not statistically significant compared to controls, it indicates a potential anti-inflammatory mechanism that could be beneficial in neurodegenerative conditions where inflammation plays a critical role .

Case Studies and Research Findings

A series of studies have evaluated the efficacy of M4 in various models:

- In Vitro Studies : Demonstrated the ability of M4 to protect astrocytes from Aβ toxicity and inhibit amyloid aggregation.

- In Vivo Models : Although initial studies showed promising results in vitro, subsequent in vivo assessments (e.g., using scopolamine-induced models) indicated limited bioavailability of M4 in the brain, necessitating further optimization for effective therapeutic use .

Summary of Findings

| Parameter | Value/Observation |

|---|---|

| Chemical Formula | |

| β-Secretase IC50 | 15.4 nM |

| Acetylcholinesterase Ki | 0.17 μM |

| Amyloid Aggregation Inhibition | 85% at 100 μM |

| Astrocyte Viability Improvement | From 43.78% to 62.98% with M4 |

| TNF-α Production Reduction | Not statistically significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.